molecular formula C17H13BrF2N6S B10952145 (7Z)-7-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methylidene]-3-(difluoromethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

(7Z)-7-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methylidene]-3-(difluoromethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B10952145
M. Wt: 451.3 g/mol
InChI Key: YZMKZDCCMXRDEJ-JYRVWZFOSA-N
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Description

7-[(Z)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-3-(DIFLUOROMETHYL)-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE is a complex organic compound that belongs to the class of triazolothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(Z)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-3-(DIFLUOROMETHYL)-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE typically involves multi-step reactions starting from readily available precursors. The key steps may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable β-diketone.

    Bromination: Introduction of the bromo group at the desired position on the pyrazole ring.

    Formation of the triazolothiadiazine core: This involves cyclization reactions, often using thiourea and appropriate aldehydes or ketones.

    Introduction of the difluoromethyl and phenyl groups: These groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the thiadiazine core.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the bromo group to a hydrogen atom.

    Substitution: Various substitution reactions can occur, especially at the bromo and difluoromethyl positions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, such compounds are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications may include the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, these compounds can be used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-[(Z)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-3-(DIFLUOROMETHYL)-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary depending on the biological context and the specific activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Triazolothiadiazines: Other compounds in this class may have similar structures but different substituents, leading to variations in biological activity.

    Pyrazole derivatives: Compounds with a pyrazole ring and various functional groups.

    Difluoromethyl compounds: Molecules containing the difluoromethyl group, which can influence their chemical and biological properties.

Uniqueness

The uniqueness of 7-[(Z)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-3-(DIFLUOROMETHYL)-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE lies in its specific combination of functional groups and the resulting biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H13BrF2N6S

Molecular Weight

451.3 g/mol

IUPAC Name

(7Z)-7-[(4-bromo-2-ethylpyrazol-3-yl)methylidene]-3-(difluoromethyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C17H13BrF2N6S/c1-2-25-12(11(18)9-21-25)8-13-14(10-6-4-3-5-7-10)24-26-16(15(19)20)22-23-17(26)27-13/h3-9,15H,2H2,1H3/b13-8-

InChI Key

YZMKZDCCMXRDEJ-JYRVWZFOSA-N

Isomeric SMILES

CCN1C(=C(C=N1)Br)/C=C\2/C(=NN3C(=NN=C3S2)C(F)F)C4=CC=CC=C4

Canonical SMILES

CCN1C(=C(C=N1)Br)C=C2C(=NN3C(=NN=C3S2)C(F)F)C4=CC=CC=C4

Origin of Product

United States

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